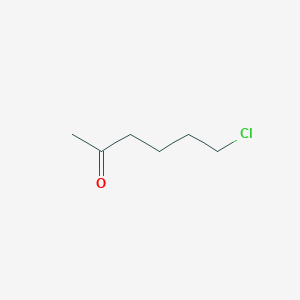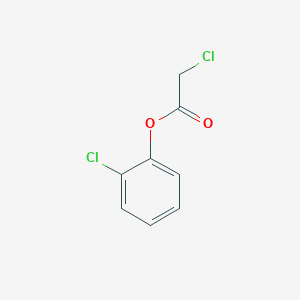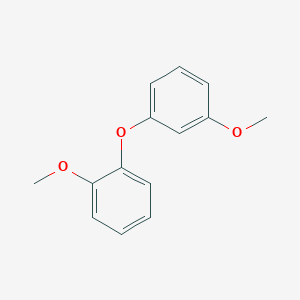
6-Chloro-2-hexanone
Overview
Description
It is a colorless to pale yellow liquid characterized by the presence of a chlorine atom and a ketone functional group . This compound is used in various chemical processes and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known to cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Mode of Action
It has been used in the synthesis of keto analogs and substituted 7-(oxoalkyl)theophyllines . This suggests that it may act as an alkylating agent, introducing an alkyl group into molecules during chemical reactions.
Biochemical Pathways
Its role in the synthesis of keto analogs and substituted 7-(oxoalkyl)theophyllines suggests that it may be involved in various organic synthesis reactions .
Pharmacokinetics
Its physical properties such as boiling point (855-865 °C/16 mmHg) and density (102 g/mL at 25 °C) suggest that it is a volatile and dense liquid . It is insoluble in water but soluble in chloroform, n-heptane, ethanol, and butanol , which may influence its absorption and distribution in the body.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it may cause cellular damage or inflammation in these tissues.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility suggests that it may evaporate quickly in open or high-temperature environments . Its solubility profile indicates that it may be more stable and effective in non-polar environments . Furthermore, it should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known that ketones, such as 6-Chloro-2-hexanone, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may interact with enzymes, proteins, and other biomolecules that can act as nucleophiles.
Molecular Mechanism
It is known that ketones can form oximes in an essentially irreversible process as the adduct dehydrates . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 85.5-86.5 °C/16 mmHg and a density of 1.02 g/mL at 25 °C . This suggests that the compound is stable under normal laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Chloro-2-hexanone involves the oxidation of methylcyclopentane with ozone in the presence of a carboxylic acid to form 1-methylcyclopentanol. This intermediate is then reacted with an alkali metal hypochlorite in the presence of a carboxylic acid to form 1-methylcyclopentyl hypochlorite, which is subsequently heated to produce this compound .
Another method involves the dehydration of cyclohexanol in the presence of a suitable catalyst to form cyclohexene, which is then rearranged to 1-methylcyclopentene. This intermediate is hydrated to form 1-methylcyclopentanol, which is then reacted with an alkali metal hypochlorite to form 1-methylcyclopentyl hypochlorite, and finally heated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the compound, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-hexanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products
Substitution: 6-Hydroxyhexan-2-one.
Reduction: 6-Chlorohexan-2-ol.
Oxidation: 6-Chlorohexanoic acid.
Scientific Research Applications
6-Chloro-2-hexanone has diverse applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs, such as vasodilators.
Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-pentanone: Similar structure but with one less carbon atom.
4-Chlorobutylmethylketone: Similar structure but with two less carbon atoms.
6-Chloro-1-hexanol: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
6-Chloro-2-hexanone is unique due to its specific combination of a chlorine atom and a ketone functional group, which imparts distinct reactivity and applications. Its longer carbon chain compared to similar compounds allows for different chemical behavior and utility in various synthetic processes.
Properties
IUPAC Name |
6-chlorohexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-6(8)4-2-3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDIDTNMHQUVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144847 | |
| Record name | 6-Chlorohexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10226-30-9 | |
| Record name | 6-Chloro-2-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10226-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorohexan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010226309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chlorohexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chlorohexan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-chloro-2-hexanone useful in synthesizing heterocyclic compounds?
A1: this compound possesses both a reactive chlorine atom and a ketone group. This unique structure allows it to participate in domino reactions, forming multiple bonds and rings in a single step. For example, it reacts with 2-(1H-benzo[d]imidazol-2-yl)anilines in the presence of iodine as a catalyst to yield complex structures like benzo[4,5]imidazo[1,2-c]pyrrolo[1,2-a]quinazoline and 6H-benzo[4,5]imidazo[1,2-c]pyrido[1,2-a]quinazoline derivatives [].
Q2: Can you elaborate on the "green" synthesis of pyrido[1,2-a]quinazoline-1,6-dione derivatives using this compound?
A2: Researchers have developed an environmentally friendly method [, ] to synthesize pyrido[1,2-a]quinazoline-1,6-dione derivatives. This method uses this compound and various 2-aminobenzamides in a tandem reaction catalyzed by iodine. This approach is considered "green" because it uses mild reaction conditions, avoids harsh reagents, and achieves high yields, minimizing waste and environmental impact.
Q3: What are the typical reaction conditions for using this compound in these heterocyclic syntheses?
A3: Reactions involving this compound often employ mild conditions. For instance, the synthesis of pyrido[1,2-a]quinazoline-1,6-diones utilizes iodine as a catalyst and is often carried out in an ionic liquid, which acts as a solvent and can be recycled [, ]. These choices contribute to the "green" nature of the synthesis.
Q4: What is the significance of using ionic liquids in these reactions?
A4: Ionic liquids offer several advantages as solvents in these reactions [, , ]. They provide a non-volatile and thermally stable medium, allowing for milder reaction conditions and often resulting in higher yields. Furthermore, ionic liquids can be recycled, minimizing waste and contributing to the overall sustainability of the process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)

![4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE](/img/structure/B157139.png)









